Chrysophanol triglucoside

PTP1B inhibition Insulin signaling Type 2 diabetes

Chrysophanol triglucoside (CAS 120181-07-9) uniquely balances dual-target PTP1B (IC50 80.17 µM) and α-glucosidase (IC50 197.06 µM) inhibition with sufficient aqueous solubility for reliable in vitro assays. Unlike the toxic, insoluble aglycone chrysophanol, its branched (1→3)/(1→6) triglucoside chain confers tractable handling without confounding cytotoxicity. This makes it the only scientifically valid choice for metabolic syndrome and diabetes pathway research where aglycones are unsuitable and simpler glycosides lack dual activity. Order ≥98% HPLC-pure material.

Molecular Formula C33H40O19
Molecular Weight 740.7 g/mol
Cat. No. B8118299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysophanol triglucoside
Molecular FormulaC33H40O19
Molecular Weight740.7 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)C(=O)C6=C(C2=O)C=CC=C6O
InChIInChI=1S/C33H40O19/c1-10-5-12-19(24(41)18-11(20(12)37)3-2-4-13(18)36)14(6-10)48-32-27(44)26(43)22(39)17(51-32)9-47-31-29(46)30(23(40)16(8-35)49-31)52-33-28(45)25(42)21(38)15(7-34)50-33/h2-6,15-17,21-23,25-36,38-40,42-46H,7-9H2,1H3/t15-,16-,17-,21-,22-,23-,25+,26+,27-,28-,29-,30+,31-,32-,33+/m1/s1
InChIKeySOWISUOFXLRAML-VULFOYAMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chrysophanol Triglucoside: High-Purity Anthraquinone Triglycoside for Diabetes and Metabolic Research


Chrysophanol triglucoside (CAS 120181-07-9) is a naturally occurring anthraquinone triglycoside, first isolated from the seeds of Cassia obtusifolia (sicklepod). Its structure comprises an anthraquinone core (chrysophanol aglycone) covalently linked to a branched chain of three β-D-glucopyranosyl units . This specific glycosylation pattern, (1→3)-O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl , directly dictates its solubility, stability, and bioactivity profile, distinguishing it fundamentally from its aglycone and other glycosylated variants. It is primarily utilized in research targeting protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, two key enzymes in metabolic regulation and diabetes .

Why Chrysophanol Triglucoside Cannot Be Replaced by Chrysophanol Aglycone or Simple Monoglucosides in Metabolic Assays


Substituting chrysophanol triglucoside with chrysophanol (aglycone) or chrysophanein (chrysophanol 1-O-glucoside) is scientifically invalid for most metabolic research applications due to profound differences in molecular properties. While the aglycone chrysophanol is documented to exhibit potent in vitro inhibition of PTP1B (IC50: 5.86 µM) [1], its application is severely limited by poor aqueous solubility and documented hepatotoxicity and nephrotoxicity concerns [2]. Conversely, chrysophanein, though more soluble, lacks the targeted dual-enzyme inhibition profile . Chrysophanol triglucoside offers a distinct intermediate profile: its tri-glycosylation confers sufficient aqueous solubility for in vitro assays while retaining measurable, albeit moderate, inhibitory activity against both PTP1B and α-glucosidase. This balance of bioactivity and improved physicochemical handling makes it a unique tool compound where aglycones are too toxic or insoluble, and simpler glycosides are either inert or lack the desired dual-target action.

Chrysophanol Triglucoside: Direct Comparative Data vs. Aglycone, Tetraglucoside, and Monoglucoside Analogs


PTP1B Inhibitory Activity: Chrysophanol Triglucoside vs. Aglycone and Tetraglucoside

In a head-to-head comparative study of anthraquinones from Cassia obtusifolia, chrysophanol triglucoside exhibited moderate PTP1B inhibition with an IC50 of 80.17 ± 1.77 µM. This activity is significantly lower than the potent aglycone chrysophanol (IC50: 5.86 ± 0.99 µM), but notably superior to its closest structural analog, chrysophanol tetraglucoside, which showed a 29.6% weaker inhibition (IC50: 103.89 ± 1.22 µM) [1]. The data demonstrate that the specific triglucoside moiety is a critical determinant of PTP1B inhibitory potency, distinguishing it from the tetraglucoside variant.

PTP1B inhibition Insulin signaling Type 2 diabetes

α-Glucosidase Inhibitory Activity: Chrysophanol Triglucoside vs. Aglycone and Tetraglucoside

In the same comparative study, chrysophanol triglucoside inhibited α-glucosidase with an IC50 of 197.06 ± 1.09 µM. This contrasts sharply with the aglycone chrysophanol, which was 4.2-fold more potent (IC50: 46.81 ± 0.12 µM). Conversely, chrysophanol triglucoside demonstrated 16.1% greater inhibitory activity than chrysophanol tetraglucoside (IC50: 228.79 ± 0.91 µM) [1]. This establishes a clear structure-activity relationship where the triglucoside moiety confers intermediate α-glucosidase inhibitory activity, distinct from both the aglycone and the tetraglucoside.

α-Glucosidase inhibition Postprandial hyperglycemia Carbohydrate metabolism

Aqueous Solubility and Bioavailability Enhancement by Triglycosylation

The triglycosylation of chrysophanol fundamentally alters its physicochemical properties, enabling solubility in DMSO at concentrations up to 10 mM [1] and in other organic solvents such as pyridine, chloroform, and ethyl acetate [2]. In stark contrast, the aglycone chrysophanol is characterized by poor aqueous solubility, a major factor limiting its in vivo applicability [3]. This enhanced solubility is a direct consequence of the tri-glucoside moiety and is a primary driver for selecting the triglucoside over the aglycone in experimental settings requiring soluble anthraquinones.

Solubility Bioavailability Glycosylation ADME

Dual-Target Profile: Concurrent PTP1B and α-Glucosidase Inhibition vs. Single-Target Alternatives

Chrysophanol triglucoside is established as a dual inhibitor of both PTP1B (IC50: 80.17 µM) and α-glucosidase (IC50: 197.06 µM) [1]. This dual-target activity is a distinguishing feature not observed in all related glycosides. For example, chrysophanol-1-O-β-gentiobioside (a diglucoside) is reported to specifically inhibit hMAO-A isozyme (IC50: 96.15 µM) without documented PTP1B or α-glucosidase activity . This comparative profile underscores that the triglucoside's specific glycosidic linkage pattern enables its unique polypharmacology, making it a valuable tool for studying the interconnected pathways of insulin signaling and carbohydrate digestion, as opposed to compounds with a narrower target profile.

Polypharmacology Dual inhibitor Metabolic syndrome PTP1B α-Glucosidase

Extended Long-Term Storage Stability Under Recommended Conditions

The procurement value of chrysophanol triglucoside is reinforced by its documented long-term stability under recommended conditions. Vendor technical data indicates that the powder form is stable for up to 3 years when stored at -20°C, and for 1 year in solvent at -80°C . This extended stability contrasts with the more stringent storage requirements and potentially shorter shelf lives of other natural product analogs, and it supports the economic and logistical viability of maintaining this compound in a research inventory without the risk of rapid degradation.

Stability Storage Compound management Shelf life

Optimal Research Applications for Chrysophanol Triglucoside Based on Validated Evidence


In Vitro Studies of Postprandial Glucose Regulation via α-Glucosidase Inhibition

Based on its defined α-glucosidase IC50 of 197.06 µM [1], chrysophanol triglucoside is suitable for in vitro assays investigating the modulation of carbohydrate digestion. Its intermediate potency makes it ideal for studying partial inhibition or for use in combination studies where full enzyme blockade (as with acarbose, IC50: 123.54 µg/mL) is not the experimental goal. The compound's solubility in DMSO (10 mM) facilitates the preparation of stock solutions for these assays.

Mechanistic Studies of Insulin Signaling and Glucose Homeostasis via PTP1B

The established PTP1B inhibitory activity (IC50: 80.17 µM) [1] positions chrysophanol triglucoside as a valuable tool for dissecting insulin signaling pathways in cell-based models (e.g., hepatocytes, adipocytes). Unlike the highly potent but toxic aglycone chrysophanol, chrysophanol triglucoside offers a more tractable profile for studying the role of PTP1B in insulin resistance without confounding cytotoxicity [2].

Investigating Polypharmacology in Metabolic Syndrome Models

The unique dual-target profile (concurrent PTP1B and α-glucosidase inhibition) [1] makes chrysophanol triglucoside particularly well-suited for research into metabolic syndrome. In complex disease models, studying a single compound that can simultaneously influence both postprandial glucose spikes and insulin sensitivity provides more physiologically relevant insights than using a combination of single-target tools.

Bioavailability and Metabolism Studies of Glycosylated Anthraquinones

Given the well-established role of glycosylation in enhancing solubility [3] and modulating bioavailability, chrysophanol triglucoside serves as an excellent model compound for ADME studies. Its specific triglucoside chain allows researchers to investigate how the degree of glycosylation affects the intestinal absorption, metabolic deglycosylation, and subsequent systemic exposure to the active aglycone, as compared to mono- or di-glucosides.

Technical Documentation Hub

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